N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine
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Overview
Description
N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine can be compared with other similar compounds, such as:
Sildenafil: A compound known for its use in treating erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5).
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H31N5O2S |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-amine |
InChI |
InChI=1S/C28H31N5O2S/c1-19-9-12-25(21(3)17-19)29-28-24-8-6-5-7-23(24)27(30-31-28)22-11-10-20(2)26(18-22)36(34,35)33-15-13-32(4)14-16-33/h5-12,17-18H,13-16H2,1-4H3,(H,29,31) |
InChI Key |
CJKQXBJTSDBZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCN(CC5)C)C |
Origin of Product |
United States |
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